REACTION_CXSMILES
|
[Cl:1][C:2]1[N:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)C(OCC)=O)=[O:5]>CS(C)=O.O>[Cl:1][C:2]1[C:3]([C:4](=[O:5])[CH3:6])=[CH:17][CH:18]=[CH:19][N:20]=1
|
Name
|
diethyl 2-(2-chloronicotinoyl)malonate
|
Quantity
|
267 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC=N1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (5×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (10/1 petroleum ether/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |